molecular formula C23H16FNO4 B6561349 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 921785-13-9

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No.: B6561349
CAS No.: 921785-13-9
M. Wt: 389.4 g/mol
InChI Key: AHJDEMKYWZTJSA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a complex organic compound characterized by its chromen-4-one core structure, a fluorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization. The fluorophenyl group is introduced through a subsequent substitution reaction, and the methoxybenzamide moiety is added through a final amide coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The chromen-4-one core can be oxidized to form quinones.

  • Reduction: Reduction reactions can be performed on the chromen-4-one core to produce dihydrochromen-4-ones.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

  • Amide Coupling: The methoxybenzamide moiety can be formed through amide coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

  • Amide Coupling: Coupling reagents like carbodiimides (e.g., DCC, EDC) and coupling agents like HATU are employed.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Dihydrochromen-4-ones: Resulting from reduction reactions.

  • Substituted Fluorophenyl Derivatives: Resulting from electrophilic substitution reactions.

  • Amides: Resulting from amide coupling reactions.

Scientific Research Applications

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the context of anti-inflammatory and anticancer agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is unique due to its specific structural features, including the presence of the fluorophenyl group and the methoxybenzamide moiety. Similar compounds include:

  • N-(4-fluorophenyl)-2,2,2-trifluoroacetamide: A compound with a similar fluorophenyl group but lacking the chromen-4-one core.

  • Thiophene-2-carboxamide, N-(4-fluorophenyl)-: A compound with a thiophene core and a fluorophenyl group.

  • N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]acetamide: A related compound with an acetamide group instead of methoxybenzamide.

These compounds share some structural similarities but differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-18-4-2-3-15(11-18)23(27)25-17-9-10-21-19(12-17)20(26)13-22(29-21)14-5-7-16(24)8-6-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJDEMKYWZTJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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